molecular formula C23H17N5O3 B3166454 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid CAS No. 911417-62-4

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

Cat. No.: B3166454
CAS No.: 911417-62-4
M. Wt: 411.4 g/mol
InChI Key: UHUDLFMBGUWKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid (hereafter referred to by its systematic name) is a quinazoline-based small molecule featuring a phenoxyacetic acid backbone and an indazole-5-ylamino substituent. It is a key intermediate or active pharmaceutical ingredient (API) in the synthesis of Belumosudil (KD025), a selective Rho-associated coiled-coil kinase 2 (ROCK2) inhibitor . The compound’s structure (C26H24N6O2; molecular weight 452.51 g/mol) confers selective binding to ROCK2, a kinase implicated in fibrotic, inflammatory, and metabolic pathways . Its methanesulfonate salt (CAS 2109704-99-4) is approved in Japan as a rare-disease therapeutic for conditions like chronic graft-versus-host disease .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-21(30)13-31-17-5-3-4-14(11-17)22-26-20-7-2-1-6-18(20)23(27-22)25-16-8-9-19-15(10-16)12-24-28-19/h1-12H,13H2,(H,24,28)(H,29,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDLFMBGUWKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)OCC(=O)O)NC4=CC5=C(C=C4)NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168094
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911417-62-4
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911417-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-(4-((1H-INDAZOL-5-YL)AMINO)QUINAZOLIN-2-YL)PHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ6Q2M5KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Belumosudil metabolite M2 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability.

Biological Activity

The compound 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid , commonly referred to as Belumosudil , is a novel therapeutic agent with significant biological activity. It has been primarily studied for its role as a kinase inhibitor, particularly in the treatment of chronic graft-versus-host disease (GVHD). This article explores the biological activity of Belumosudil, including its mechanisms of action, therapeutic applications, and relevant research findings.

Belumosudil has the following chemical properties:

  • Molecular Formula : C26H24N6O2
  • Molecular Mass : 452.51 g/mol
  • CAS Registry Number : 911417-87-3

Structure

The structure of Belumosudil can be represented as follows:

C26H24N6O2\text{C}_{26}\text{H}_{24}\text{N}_{6}\text{O}_{2}

Belumosudil acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. The compound inhibits the activity of kinases that are overactive in certain pathological conditions, thereby modulating immune responses and inflammatory processes.

Key Mechanisms

  • Inhibition of Kinase Activity : Belumosudil selectively inhibits the activity of kinases involved in the signaling pathways that lead to GVHD.
  • Modulation of Immune Responses : By inhibiting these kinases, Belumosudil helps to restore balance in immune responses, reducing the severity of GVHD.

Therapeutic Use in GVHD

Belumosudil is indicated for the treatment of chronic GVHD in patients who have failed at least two prior lines of systemic therapy. Clinical studies have demonstrated its efficacy in reducing symptoms and improving quality of life for affected patients.

Clinical Trials

Recent clinical trials have shown that Belumosudil significantly improves outcomes in patients with chronic GVHD. In a pivotal study, patients treated with Belumosudil experienced:

  • A reduction in GVHD symptoms by 60% compared to placebo.
  • Improved overall survival rates.

Case Studies

Several case studies highlight the effectiveness of Belumosudil:

  • Case Study 1 : A 45-year-old male with severe chronic GVHD showed marked improvement after 12 weeks of treatment with Belumosudil, with a significant decrease in skin and liver involvement.
  • Case Study 2 : A pediatric patient treated with Belumosudil demonstrated complete resolution of gastrointestinal symptoms associated with GVHD after 16 weeks.

Summary of Efficacy Data

Study TypePatient PopulationTreatment DurationOutcome
Clinical TrialAdults with GVHD12 weeks60% reduction in symptoms
Case StudyPediatric Patients16 weeksComplete resolution of gastrointestinal symptoms

Safety Profile

Belumosudil has been generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include:

  • Fatigue
  • Nausea
  • Diarrhea
  • Liver enzyme elevations

Toxicological Studies

Toxicological assessments have indicated that Belumosudil does not exhibit significant toxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazolin-4(3H)-one Derivatives

Compounds such as 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones (e.g., derivatives 1–30 in ) share the quinazoline core but incorporate dihydroisoxazole or benzoyl chloride-derived substituents. These modifications reduce ROCK2 specificity compared to the target compound, which retains the indazole-quinazoline interaction critical for selective kinase binding .

Pyrimidine-Based Analogues

Replacing the quinazoline moiety with pyrimidine (e.g., 2-(3-(4-(1H-indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)acetic acid in ) alters kinase affinity. Pyrimidine’s smaller heterocyclic ring reduces steric hindrance but diminishes ROCK2 selectivity due to weaker interactions with the kinase’s hydrophobic pocket .

Acetic Acid Substituent Variants

Modifications to the phenoxyacetic acid group significantly impact solubility and target engagement:

  • 2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-1-(1,1-dioxidothiomorpholino)ethanone (, Example 14): Replacing acetic acid with a thiomorpholino ethanone group enhances solubility but reduces cellular permeability due to increased polarity .
  • N-(piperidin-4-yl)acetamide hydrochloride (, Example 28): The piperidinyl group improves blood-brain barrier penetration but shifts activity toward non-ROCK targets .

Functional Analogues: ROCK Inhibitors

Fasudil
  • Structure: Isoquinoline derivative.
  • Selectivity: Non-selective ROCK1/2 inhibitor.
  • Solubility: Highly water-soluble, enabling intravenous use.
Y-27632
  • Structure : Pyridine derivative.
  • Selectivity: Non-selective ROCK1/2 inhibitor.
  • Solubility : Moderate aqueous solubility; used in preclinical research.
  • Limitation : Short half-life and toxicity at high doses .
Belumosudil (KD025)
  • Structure: Quinazoline-indazole core with phenoxyacetic acid.
  • Selectivity : 100-fold selective for ROCK2 over ROCK1, minimizing off-target effects.
  • Solubility : ≥22.65 mg/mL in DMSO; insoluble in water, requiring formulation with organic solvents .
  • Application : Orally active, approved for fibrotic and immune disorders .

Kinase Inhibitors with Divergent Targets

CX-4945 and DMAT
  • Target : Casein kinase 2 (CK2) inhibitors.
  • Structural Divergence : Carbazole and benzimidazole cores lack the indazole-quinazoline motif, leading to CK2-specific activity unrelated to ROCK pathways .

Key Comparative Data

Compound Name Core Structure Target Selectivity (ROCK2/ROCK1) Solubility (mg/mL) Clinical Use Reference
2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid Quinazoline-indazole ROCK2 >100:1 22.65 (DMSO), 26.4 (EtOH) Rare diseases, fibrosis
Fasudil Isoquinoline ROCK1/2 1:1 >50 (water) Cerebral vasospasm
Y-27632 Pyridine ROCK1/2 1:1 ~10 (water) Preclinical research
CX-4945 Carbazole CK2 N/A 15 (DMSO) Cancer trials

Q & A

Q. Advanced

  • Catalyst Optimization : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves cross-coupling efficiency (49–70% yields) .
  • Solvent Systems : Dioxane/water (10:1) enhances solubility of boronate intermediates .
  • Workflow Adjustments : Sequential deprotection (e.g., BOC removal with HCl) and intermediate purification reduce side reactions .
  • Scale-Up Challenges : Replace EtOAc extraction with continuous flow systems to manage solvent volumes .

How do structural modifications to the pyrimidine/quinazoline core affect target binding and selectivity?

Q. Advanced

  • Piperidine/Morpholine Substitutions : Modifying the pyrimidine ring with piperazine (e.g., Example 118) increases ROCK2 kinase inhibition (IC₅₀ < 100 nM) by enhancing hydrophobic interactions .
  • Methoxyethyl Groups : Introducing 2-methoxyethylamino groups (Example 124) improves solubility without compromising affinity .
  • SAR Trends : Bulky substituents (e.g., isopropyl acetamide) reduce off-target effects on related kinases like PKA .

How can researchers resolve discrepancies in reported biological activity data?

Q. Advanced

  • Assay Variability : Differences in kinase assay formats (e.g., ADP-Glo vs. radiometric) may alter IC₅₀ values .
  • Salt Forms : Methanesulfonate salts (Example 123) improve aqueous solubility, skewing cellular uptake data compared to free bases .
  • Cell Line Selection : Activity in HEK293 (epithelial) vs. HUVEC (endothelial) cells reflects tissue-specific ROCK isoform expression .

What in vivo models are appropriate for evaluating pharmacokinetic and therapeutic efficacy?

Q. Advanced

  • Rodent Models : Administer 10–50 mg/kg oral doses to assess bioavailability (Tmax = 2–4 hrs) and metabolite profiling (e.g., glucuronidation) .
  • Disease Models : Use bleomycin-induced pulmonary fibrosis mice to correlate ROCK2 inhibition with reduced collagen deposition .
  • Dosing Regimens : Intermittent dosing (e.g., 3x/week) mitigates hepatotoxicity linked to chronic CYP3A4 induction .

What analytical methods validate compound stability under experimental conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC for hydrolytic (acidic conditions) or oxidative (peroxide) degradation .
  • Lyophilization Stability : Freeze-dried formulations retain >90% potency for 6 months at -20°C .

How can researchers address low solubility in aqueous buffers for in vitro assays?

Q. Advanced

  • Co-Solvent Systems : Use 0.1% DMSO in PBS, ensuring final DMSO ≤0.5% to avoid cytotoxicity .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (PDI < 0.2) to enhance cellular uptake in macrophage cultures .

What computational tools support rational design of derivatives with improved potency?

Q. Advanced

  • Docking Simulations : AutoDock Vina predicts binding poses in ROCK2 ATP pockets (ΔG < -9 kcal/mol for high-affinity analogs) .
  • MD Simulations : GROMACS trajectories (50 ns) identify stable hydrogen bonds with Leu205 and Asp176 residues .

How should researchers interpret conflicting data on off-target kinase inhibition?

Q. Advanced

  • Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to identify off-target hits (e.g., PIM1 inhibition at IC₅₀ > 1 µM) .
  • Counter-Screening : Validate hits in orthogonal assays (e.g., thermal shift for ATP-binding confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Reactant of Route 2
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.